Oxybutynin
Overview
Description
Oxybutynin is a well-established drug primarily indicated for the treatment of overactive bladder syndrome (OAB). It functions as a muscarinic receptor antagonist, blocking muscarinic receptors in smooth muscle, which reduces involuntary muscle contractions and relaxes bladder smooth muscle. Despite its widespread use for OAB, oxybutynin has been explored for other medical conditions such as primary hyperhidrosis, showcasing its versatile therapeutic potential (Jirschele & Sand, 2013).
Synthesis Analysis
The practical synthesis of (S)-oxybutynin involves catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone as a key step, achieving high enantioselectivity and providing insights into the synthesis process and potential for manufacturing antimuscarinic agents (Masumoto et al., 2002); (Masumoto et al., 2004).
Molecular Structure Analysis
Oxybutynin's molecular structure features a tertiary amine, which contributes to its antimuscarinic and antispasmodic properties. This structural attribute is crucial for its effectiveness in reducing bladder contractions by inhibiting the muscarinic receptors within the urothelium and detrusor muscle. The detailed molecular analysis facilitates understanding of its mechanism of action and the development of effective formulations (Eynde, 2023).
Chemical Reactions and Properties
Oxybutynin's chemical stability has been a subject of investigation, particularly in the context of its oxidative degradation. A study identified a new impurity arising from oxybutynin N-oxide rearrangement in transdermal patches, highlighting the importance of understanding oxybutynin's chemical reactions for the stability of pharmaceutical formulations (Canavesi et al., 2016).
Physical Properties Analysis
Preformulation studies of the S-Isomer of oxybutynin hydrochloride, an improved chemical entity, have revealed significant insights into its physical properties. These studies include differential scanning calorimetry, thermogravimetric analysis, and equilibrium moisture uptake studies, providing crucial data for the development of effective and stable pharmaceutical formulations (Luner et al., 2001).
Chemical Properties Analysis
The plasma protein binding study of oxybutynin using high-performance frontal analysis highlighted its strong and enantioselective binding in human plasma, which is dominantly influenced by alpha1-acid glycoprotein. This enantioselective binding property plays a critical role in the pharmacokinetics and pharmacodynamics of oxybutynin, affecting its efficacy and safety profile (Shibukawa et al., 2002).
Scientific Research Applications
Treatment of Hyperhidrosis : Oxybutynin has been found effective in treating overactive sweating (hyperhidrosis), as demonstrated in a randomized trial comparing low doses to placebo (Dahl, 2016).
Potential in Alzheimer's Disease : A study showed that oxybutynin may slow the progression of Alzheimer's disease in a mouse model by decreasing plaque burden and amyloid beta peptide expression (Klausner et al., 2008).
Urinary Incontinence Treatment : It is used in treating urinary incontinence, though with side effects like dry mouth and blurred vision (Noronha-Blob & Kachur, 1991).
Enhanced Transdermal Permeation : The nanosuspension gel form, OXY-NG, enhances transdermal permeation, improving bioavailability and reducing adverse effects in treating overactive bladder syndrome (Sheng et al., 2022).
Management of Bladder Dysfunction : Oxybutynin is highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm (Thompson & Lauvetz, 1976).
Long-Acting Mucoadhesive Gel Formulations : These formulations are promising for treating overactive bladder and vaginal dryness post-menopause (Tuğcu-Demiröz et al., 2013).
Effectiveness in Overactive Bladder : Oral oxybutynin effectively controls overactive bladder (OAB) and increases bladder capacity with few side effects (Andersson & Chapple, 2001).
Muscarinic Receptor Interaction : Oxybutynin and its metabolite desethyloxybutynin potently displace muscarinic receptor binding, indicating potential cholinergic side effects (Reitz et al., 2007).
Protective Effect on Bladder Function : It has a protective effect on bladder function and structure, preventing hypertrophic and ischemic bladder changes (Scheepe et al., 2007).
Topical Gel Formulation : Oxybutynin chloride topical gel (OTG) is an efficacious, safe, and convenient alternative for treating overactive bladder syndrome (Staskin & Robinson, 2009).
Safety And Hazards
Oxybutynin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe dust .
Future Directions
properties
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVNETUBQGFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1508-65-2 (hydrochloride) | |
Record name | Oxybutynin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023406 | |
Record name | Oxybutynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxybutynin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00e-02 g/L | |
Record name | Oxybutynin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01062 | |
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Record name | Oxybutynin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxybutynin acts to relax the bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle, and not skeletal muscle. The active of oxybutynin is metabolite is N-desethyloxybutynin. It competitively inhibits the postganglionic type 1, 2 and 3 muscarinic receptors. The above actions lead to increased urine capacity in the bladder, decreasing urinary urgency and frequency. In addition, oxybutynin delays the initial desire to void., RESULTS OF CYSTOMETRIC STUDIES SHOWED THAT THE DRUG INCR BLADDER CAPACITY @ ONSET OF FIRST CONTRACTION & FIRST DESIRE TO VOID, AS WELL AS @ END OF CYSTOMETRY. /CHLORIDE/ | |
Record name | Oxybutynin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01062 | |
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Record name | OXYBUTYNIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Oxybutynin | |
CAS RN |
5633-20-5 | |
Record name | Oxybutynin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5633-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxybutynin [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxybutynin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01062 | |
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Record name | Oxybutynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |
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Record name | Benzeneacetic acid, a-cyclohexyl-a-hydroxy-,4-(diethylamino)-2-butyn-1-yl ester | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Oxybutynin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9P6MC7092 | |
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Record name | OXYBUTYNIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxybutynin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122-124, CRYSTALS; MP: 129-130 °C /CHLORIDE/, 129 - 130 °C | |
Record name | Oxybutynin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYBUTYNIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxybutynin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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